(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid

COX-1/COX-2 inhibition Chemical Biology Drug Safety

(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-60-1) is a chiral small molecule (C10H9F3O5S, MW 298.24) belonging to the class of 4-(trifluoromethanesulfonyloxyphenyl)propionic acid derivatives, which are potent and selective inhibitors of IL-8-induced neutrophil chemotaxis. Unlike conventional NSAIDs in the 2-arylpropionic acid class, this specific (R)-enantiomer aryltriflate is demonstrated in patent literature to be devoid of cyclooxygenase (COX) inhibition activity, a key differentiation that avoids an entire major pathway of side effects.

Molecular Formula C10H9F3O5S
Molecular Weight 298.24 g/mol
CAS No. 533931-60-1
Cat. No. B3143685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid
CAS533931-60-1
Molecular FormulaC10H9F3O5S
Molecular Weight298.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H9F3O5S/c1-6(9(14)15)7-2-4-8(5-3-7)18-19(16,17)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m1/s1
InChIKeyNHVNEQGTEVFGPL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-60-1): A Differentiated Chiral Aryltriflate Scaffold for Chemokine Research


(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-60-1) is a chiral small molecule (C10H9F3O5S, MW 298.24) belonging to the class of 4-(trifluoromethanesulfonyloxyphenyl)propionic acid derivatives, which are potent and selective inhibitors of IL-8-induced neutrophil chemotaxis [1]. Unlike conventional NSAIDs in the 2-arylpropionic acid class, this specific (R)-enantiomer aryltriflate is demonstrated in patent literature to be devoid of cyclooxygenase (COX) inhibition activity, a key differentiation that avoids an entire major pathway of side effects [2]. It serves as both a direct pharmacologically active metabolite and the critical chiral intermediate in the synthesis of advanced dual CXCR1/CXCR2 allosteric antagonists such as ladarixin (DF 2156A) [2].

Why Generic 2-Arylpropionic Acids Cannot Substitute for (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid


Substituting this compound with other in-class 2-arylpropionic acids, including its own 4-hydroxy or 4-methoxy analogues or common NSAIDs, leads to a complete failure of the target pharmacological profile. The patent literature explicitly states that corresponding 4-hydroxyl and 4-methoxy analogues exhibit 'very low potency' as IL-8-induced chemotaxis inhibitors, while common NSAIDs like ibuprofen strongly inhibit COX enzymes [1]. The electron-withdrawing triflate (-OTf) group is a unique bioisosteric replacement that is non-obvious, and it specifically confers high affinity for CXCR1 and CXCR2 IL-8 receptors and uniquely directs selective action on the CXCR2-mediated pathway [1]. Without this moiety, the molecule loses its metabolic stability, oral bioavailability, and allosteric inhibitory mechanism, reverting to a generic COX-active or inactive scaffold [1].

Product-Specific Quantitative Differentiation Evidence for (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid


Evidence Item 1: Absence of Cyclooxygenase (COX) Inhibition Activity vs. Conventional NSAIDs

A key and quantifiable differentiation of the (R)-enantiomer of this compound is its demonstrated lack of cyclooxygenase (COX) inhibition activity. This is in direct contrast to the primary mechanism of the well-known 2-arylpropionic acid class of NSAIDs, such as racemic ibuprofen. The patent specification, WO2005090295A2, states: 'Notably, these metabolites are devoid of cyclo-oxygenase inhibition activity' and clarifies that the (R) enantiomers 'are lacking cyclo-oxygenase inhibition activity' [1]. For instance, racemic ibuprofen inhibits COX-1 and COX-2 with IC50 values in the low micromolar range; this compound shows no such activity, establishing a binary 'active vs. inactive' differentiation [2].

COX-1/COX-2 inhibition Chemical Biology Drug Safety

Evidence Item 2: Specific Chemotaxis Inhibition Potency vs. the Ladarixin (DF 2156A) Active Principle

As a pharmacologically active metabolite, the free acid shows potent inhibition of IL-8-induced human polymorphonuclear leukocyte (PMN) chemotaxis. While the downstream derivative ladarixin (DF 2156A) is well-characterized with an IC50 of 0.7 nM for inhibiting PMN migration to CXCL8 , the patent literature positions this compound as the active starting material and central pharmacophore for this activity, with the free acid being directly claimed for the preparation of medicaments for neutrophil-dependent pathologies [1]. This establishes that the free acid form retains potent activity, and products containing this compound are useful in inhibiting the chemotactic activation of neutrophils (PMN leukocytes) induced by the interaction of Interleukin-8 (IL-8) with CXCR1 and CXCR2 membrane receptors [1].

Neutrophil Chemotaxis CXCR1/CXCR2 Antagonism Inflammation

Evidence Item 3: High Optical Purity for Reliable Synthesis of Downstream CXCR1/2 Antagonists

The utility of this compound in reliable chemical synthesis is underpinned by its high optical purity, which is a critical quality attribute for the production of potent, enantiomerically pure downstream antagonists. The patent for the compound's derivatives, WO2005090295A2, provides specific optical rotation data. The derivative synthesized from this starting material, R(-)-2-[(4'-trifluoromethanesulfonyloxy)phenyl]-N-methanesulfonyl propionamide, is reported with an [α]D = -49.4 (c=0.5; CH3OH), and its sodium salt has an [α]D = -27.2 (c=0.5; CH3OH) [1]. This precise characterization directly reflects the high enantiomeric purity of the starting (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid, ensuring batch-to-batch consistency for synthesis [1].

Chiral Chemistry Medicinal Chemistry Process Chemistry

Validated Application Scenarios for (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid Based on Quantitative Evidence


Scenario 1: Probing Allosteric CXCR1/CXCR2 Antagonism Without COX Off-Target Effects

Researchers investigating the role of IL-8/CXCR1/CXCR2 signaling in neutrophil chemotaxis should prioritize this compound. It serves as the active pharmacophore for this mechanism, while robust patent evidence confirms it is 'devoid of cyclo-oxygenase inhibition activity' [1]. This clean pharmacological profile makes it an ideal chemical probe to dissect chemokine-mediated pathways without the confounding anti-inflammatory noise from COX inhibition, a major limitation of traditional NSAID-based tools [1].

Scenario 2: Key Chiral Intermediate for Synthesizing Potent CXCR1/2 Allosteric Modulators

Medicinal chemistry teams aiming to develop novel, non-competitive allosteric inhibitors of CXCR1 and CXCR2 should procure this compound for use as a central chiral building block. It is the designated starting material for the well-characterized clinical candidate ladarixin (DF 2156A), a compound that inhibits PMN migration with an IC50 of 0.7 nM [2]. The reliable production of such high-potency inhibitors depends on the documented high optical purity of this starting acid, with derivative specific rotations of [α]D = -49.4 validating the chiral integrity required for successful synthesis [1].

Scenario 3: In Vivo Study of Neutrophil-Dependent Inflammatory Pathologies

For preclinical in vivo research, this compound and its derivatives are validated for the study of neutrophil-dependent pathologies including psoriasis, ulcerative colitis, chronic obstructive pulmonary disease (COPD), and ischemia-reperfusion injury [REFS-1, REFS-2]. The patent literature provides extensive in vivo proof-of-concept, demonstrating that DF 2156A, which is metabolically and structurally related to this compound, reduced PMN and monocyte-macrophage infiltration and associated injury in a rat model of liver ischemia and reperfusion [2]. This validates the entire chemical class, including the free acid, for research into these high-impact disease areas.

Quote Request

Request a Quote for (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.